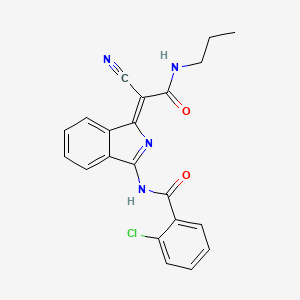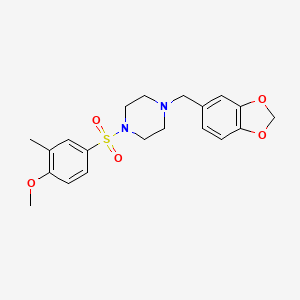
1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzo[1,3]dioxole moiety, a piperazine ring, and a methoxy-methyl-benzenesulfonyl group
Méthodes De Préparation
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.
Sulfonylation Reaction: The methoxy-methyl-benzenesulfonyl group can be introduced through a sulfonylation reaction using methoxy-methyl-benzenesulfonyl chloride and a suitable base.
Coupling Reactions: The final step involves coupling the benzo[1,3]dioxole moiety with the piperazine ring and the sulfonyl group under appropriate reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions
Analyse Des Réactions Chimiques
1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzo[1,3]dioxole moiety, depending on the reaction conditions and reagents used
Applications De Recherche Scientifique
1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties.
Biological Research: It is used in the study of cell cycle arrest and apoptosis induction in cancer cells, providing insights into its mechanism of action and potential therapeutic applications.
Chemical Research: The compound serves as a template for the synthesis of analogs with improved biological activity and selectivity.
Mécanisme D'action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine involves its interaction with molecular targets such as tubulin. The compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells. This disruption is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure .
Comparaison Avec Des Composés Similaires
1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine can be compared with other similar compounds, such as:
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds also exhibit anticancer properties and interact with tubulin, but they differ in their structural features and specific biological activities.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have shown potent growth inhibition properties against various cancer cell lines and have different mechanisms of inducing apoptosis.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15-11-17(4-6-18(15)25-2)28(23,24)22-9-7-21(8-10-22)13-16-3-5-19-20(12-16)27-14-26-19/h3-6,11-12H,7-10,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVDYDGEUWCZEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2395745.png)

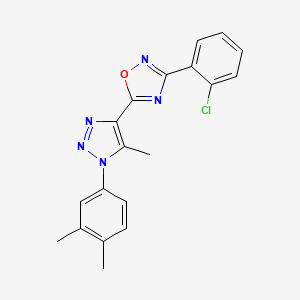
![2-(4-CHLOROPHENYL)-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE](/img/structure/B2395748.png)
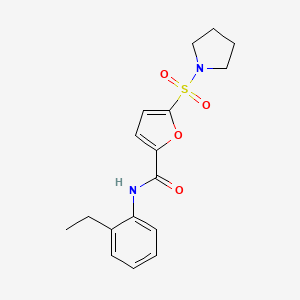
![(NE)-N-[(1,4-dimethylimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B2395751.png)
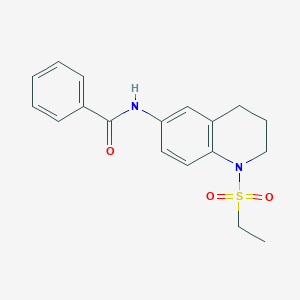
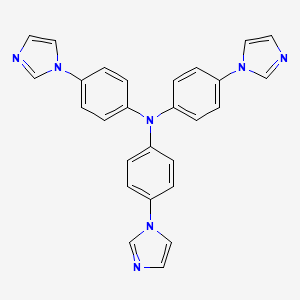
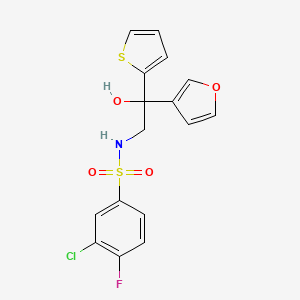
![N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2395758.png)
![(2S)-2-[(3-Amino-2,2-dimethylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2395760.png)
![N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide](/img/structure/B2395761.png)

